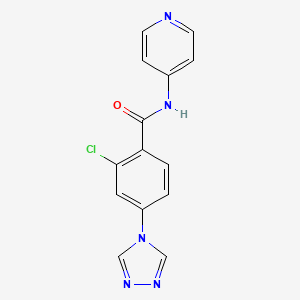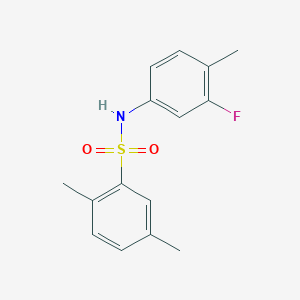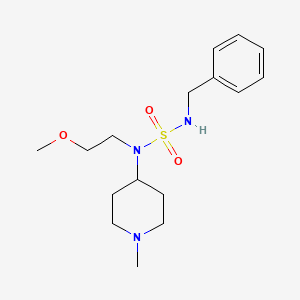![molecular formula C16H23NO B5435784 N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that is used in scientific research. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its pharmacological effects. CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Mécanisme D'action
N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When it binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on various physiological processes. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other receptors in addition to the CB1 and CB2 receptors.
Orientations Futures
There are several potential future directions for research on N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide. One area of interest is its potential as a therapeutic agent for various conditions, including chronic pain, multiple sclerosis, and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects. Finally, there is a need for the development of more selective agonists of the CB1 and CB2 receptors, which could be used to study the endocannabinoid system with greater precision.
Méthodes De Synthèse
The synthesis of N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide involves several steps, including the reaction of cyclopentanone with 2-methylphenylmagnesium bromide, followed by the reaction of the resulting alcohol with propyl bromide. The final step involves the reaction of the propylcyclopentanone with cyclohexyl isocyanate to yield this compound.
Applications De Recherche Scientifique
N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for a wide range of conditions, including chronic pain, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-15(14-11-7-4-8-12(14)2)17-16(18)13-9-5-6-10-13/h4,7-8,11,13,15H,3,5-6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONLJZOWNFOASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)


![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![N-[2-(cyclopentylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5435758.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)

![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)